molecular formula C22H21N5O7S B2716986 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 865723-48-4

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2716986
CAS No.: 865723-48-4
M. Wt: 499.5
InChI Key: HZLBWVALQXCTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a dihydropyrimidinone derivative featuring a pyrimidine core substituted with a thioether-linked 2-(benzo[d][1,3]dioxol-5-ylamino)acetamide group and a 3,4-dimethoxybenzamide moiety. Its structural complexity arises from the integration of multiple functional groups:

  • Dihydropyrimidinone backbone: A 6-oxo-1,6-dihydropyrimidin-5-yl scaffold, common in bioactive molecules.
  • Thioether linkage: A sulfur atom bridges the pyrimidine and the acetamide group, enhancing stability and influencing electronic properties.
  • Benzodioxole and dimethoxybenzamide substituents: These aromatic groups likely contribute to target binding and pharmacokinetic properties.

Synthetic routes for analogous compounds (e.g., ) employ coupling reagents like HBTU/DIPEA in DMF, with purification via chromatography and characterization using NMR and HRMS .

Properties

CAS No.

865723-48-4

Molecular Formula

C22H21N5O7S

Molecular Weight

499.5

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H21N5O7S/c1-31-13-5-3-11(7-15(13)32-2)20(29)25-18-19(23)26-22(27-21(18)30)35-9-17(28)24-12-4-6-14-16(8-12)34-10-33-14/h3-8H,9-10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

HZLBWVALQXCTOD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N)OC

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of multiple functional groups that contribute to its biological activity. It features:

  • A pyrimidine ring : Known for its role in various biological processes.
  • A benzo[d][1,3]dioxole moiety : Often associated with anti-cancer properties.
  • A benzamide group : Linked to various pharmacological effects.

The molecular formula is C20H17N5O5SC_{20}H_{17}N_{5}O_{5}S with a molecular weight of approximately 475.43 g/mol.

PropertyValue
Molecular FormulaC20H17N5O5S
Molecular Weight475.43 g/mol
Key Functional GroupsAmine, Dioxole, Pyrimidine

Synthesis Methods

The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide typically involves several synthetic routes. Common methods include:

  • Condensation Reactions : Combining various precursors under specific conditions to form the desired compound.
  • Functional Group Modifications : Altering existing groups to enhance biological activity or solubility.

Anticancer Properties

Research indicates that compounds similar to N-(4-amino...) exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : Studies demonstrate that the compound can inhibit the growth of solid tumors by inducing apoptosis in cancer cells.

Anti-inflammatory Effects

The compound shows potential in reducing inflammation through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a mechanism where it may mitigate inflammatory responses associated with chronic diseases .

Antimicrobial Activity

Preliminary studies have indicated that N-(4-amino...) possesses antimicrobial properties against certain bacterial strains. The effectiveness varies based on structural modifications and specific functional groups present in the compound .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of N-(4-amino...). Below are notable findings:

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects on human cancer cell lines and found IC50 values indicating significant potency against specific types of cancer .
  • In Vivo Studies :
    • Animal models demonstrated reduced tumor growth when treated with the compound, supporting its potential as an anti-cancer agent.
  • Molecular Docking Studies :
    • Computational analyses suggest strong binding affinities to targets involved in cancer progression and inflammation pathways, further validating its therapeutic potential .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Class Core Structure Substituents Key Functional Groups Reference
Target Compound Dihydropyrimidinone Thioether-linked benzodioxole acetamide; 3,4-dimethoxybenzamide Amide, thioether, benzodioxole -
Pyrimidinedione amides (6a-d) Dihydropyrimidine-2,4-dione Cyclohexyl/methoxybenzyl groups; glycinate or fluorobenzyl substituents Amide, ester, heterocycles
Sulfonamide derivatives (VII) Dihydropyrimidinone 3-Aminobenzenesulfonamide; hexylthio group Sulfonamide, thioether
Benzoxazinone derivatives (7a-c) Benzoxazinone Substituted phenylpyrimidine; methyl groups Oxazinone, pyrimidine

Key Observations :

  • The target compound’s thioether and benzodioxole groups distinguish it from sulfonamide () or ester-containing analogues ().
  • 3,4-Dimethoxybenzamide provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing sulfonamide in .

Key Observations :

  • The target compound’s synthesis likely involves amide coupling (HBTU/DIPEA) and thioether formation, contrasting with FeCl₃-catalyzed cyclizations in dihydropyrimidinones ().
  • Ionic liquids () and sulfonic acids () offer alternative catalytic routes for dihydropyrimidinones, achieving yields >90% under optimized conditions .

Analytical Characterization

Table 3: NMR Chemical Shift Comparisons (Selected Regions)

Compound Pyrimidine C=O (δ, ppm) Aromatic Protons (δ, ppm) Thioether/Amide (δ, ppm) Reference
Target Compound* ~165–170 6.8–7.3 (benzodioxole) 3.5–4.0 (SCH₂), 8.1–8.5 (NH)
Sulfonamide VII 168.5 7.1–7.3 (aromatic sulfonamide) 2.8–3.1 (SCH₂)
Pyrimidinedione 6a 170.2 6.9–7.2 (methoxybenzyl) 4.2–4.5 (OCH₂)

Key Observations :

  • The target compound’s benzodioxole protons (δ 6.8–7.3) and thioether SCH₂ (δ 3.5–4.0) align with shifts in sulfonamide VII but differ from ester-containing analogues .
  • Downfield shifts in pyrimidine C=O (δ ~165–170 ppm) confirm resonance stabilization common to dihydropyrimidinones .

Bioactivity and Computational Insights

While direct bioactivity data for the target compound is unavailable, and suggest:

  • Sulfonamide analogues (e.g., VII) exhibit antitrypanosomatidic activity, linked to their dihydropyrimidinone core and substituent interactions .
  • Structural similarity metrics (Tanimoto/Dice indexes) predict that the target compound’s benzodioxole and dimethoxy groups may enhance binding to aromaticity-dependent targets (e.g., kinases or GPCRs) .
  • Molecular networking () could cluster the target compound with benzoxazinones () due to shared pyrimidine motifs and amide linkages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.